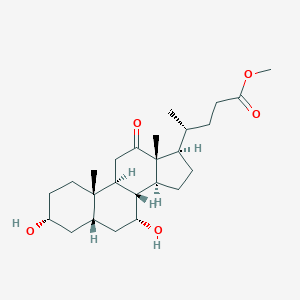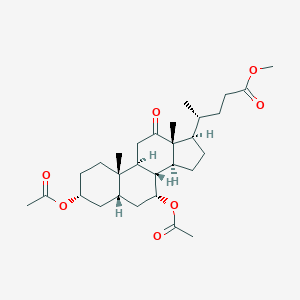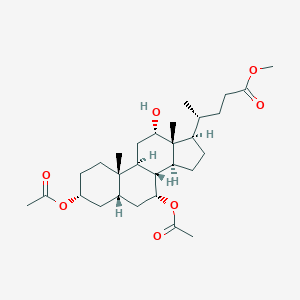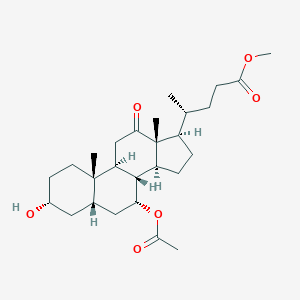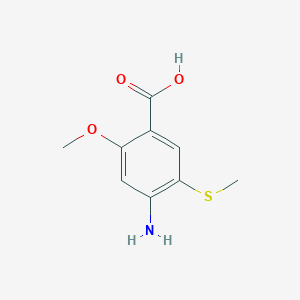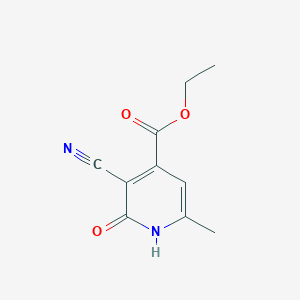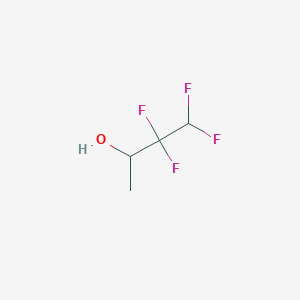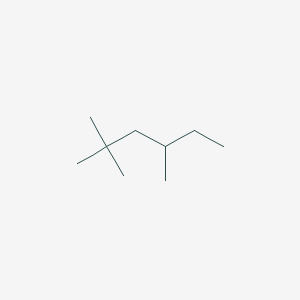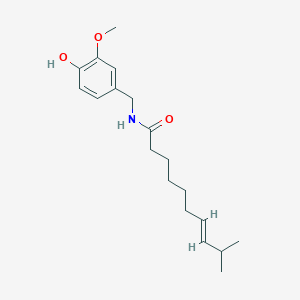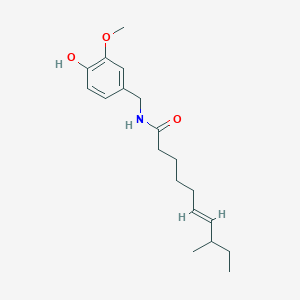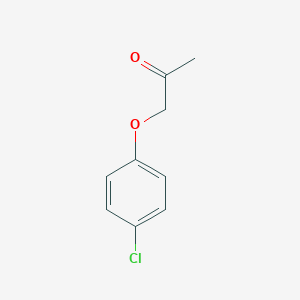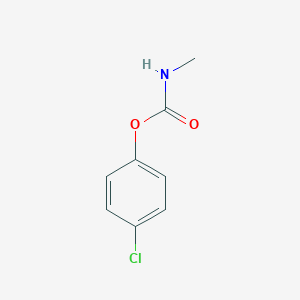
4-Chlorophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control a variety of pests, including insects, mites, and ticks, in agricultural and non-agricultural settings.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting this enzyme, 4-Chlorophenyl methylcarbamate disrupts the transmission of nerve impulses, leading to paralysis and death of the target pest. Carbaryl is a reversible inhibitor of acetylcholinesterase, which means that its effects are temporary and can be reversed with time.
Efectos Bioquímicos Y Fisiológicos
Carbaryl can have toxic effects on non-target organisms, including humans and animals. Exposure to 4-Chlorophenyl methylcarbamate can cause a range of symptoms, including nausea, vomiting, headache, and dizziness. In severe cases, exposure to 4-Chlorophenyl methylcarbamate can lead to convulsions, coma, and death. Carbaryl is also known to have reproductive and developmental effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is widely used in laboratory experiments to study the effects of insecticides on various organisms. It is a well-established insecticide that is effective against a broad range of pests. However, 4-Chlorophenyl methylcarbamate can have toxic effects on non-target organisms, which can limit its use in some experiments. Careful consideration should be given to the dose and duration of exposure when using 4-Chlorophenyl methylcarbamate in laboratory experiments.
Direcciones Futuras
There are many areas of research that could benefit from further study of 4-Chlorophenyl methylcarbamate. One area of interest is the development of new insecticides that are less toxic to non-target organisms. Another area of research is the study of the long-term effects of 4-Chlorophenyl methylcarbamate exposure on human health. Finally, more research is needed to understand the mechanisms of resistance to 4-Chlorophenyl methylcarbamate in pests, which could lead to the development of new strategies for pest control.
Conclusion
In conclusion, 4-Chlorophenyl methylcarbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, leading to paralysis and death of the target pest. Carbaryl can have toxic effects on non-target organisms, including humans and animals. Despite its limitations, 4-Chlorophenyl methylcarbamate remains an important tool for pest control in agriculture and public health. Further research is needed to develop new insecticides that are less toxic to non-target organisms and to understand the long-term effects of 4-Chlorophenyl methylcarbamate exposure on human health.
Métodos De Síntesis
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and 4-chlorobenzyl chloride. The reaction produces 4-Chlorophenyl methylcarbamate, which is then purified and crystallized. The synthesis of 4-Chlorophenyl methylcarbamate is a well-established process that has been used for many years.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties. It is used in a wide range of applications, including agriculture, forestry, and public health. Carbaryl is effective against a broad range of pests, including beetles, aphids, and mites. It is also used to control ticks, fleas, and other pests that can transmit diseases to humans and animals.
Propiedades
Número CAS |
2620-53-3 |
|---|---|
Nombre del producto |
4-Chlorophenyl methylcarbamate |
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
(4-chlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clave InChI |
WMMQJAQJAPXWDO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)Cl |
Otros números CAS |
2620-53-3 |
Sinónimos |
4-chlorophenyl-N-methylcarbamate p-chlorophenyl-N-methylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



